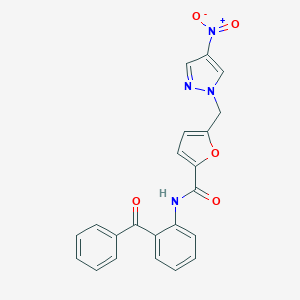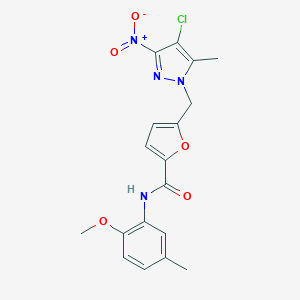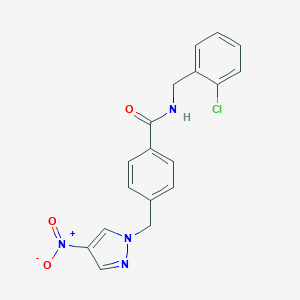![molecular formula C12H12ClN3O3S B213865 methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a chemical compound that has been widely studied for its potential scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
作用機序
The mechanism of action of methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has been found to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the growth of a number of different bacterial strains, including both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One advantage of using methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate. One area of research could focus on the development of new drugs based on this compound for the treatment of pain, inflammation, and bacterial infections. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues. Finally, research could be conducted to explore the potential use of this compound in other areas of scientific research, such as cancer research or neuroscience.
合成法
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate can be synthesized using a variety of methods. One such method involves the reaction of 4-chloro-1-ethyl-3-nitro-1H-pyrazole with methyl 3-amino-2-thiophenecarboxylate in the presence of a catalyst. The resulting compound is then treated with a reducing agent to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
Methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been shown to have antimicrobial activity, suggesting that it could be used in the development of new antibiotics.
特性
製品名 |
methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
分子式 |
C12H12ClN3O3S |
分子量 |
313.76 g/mol |
IUPAC名 |
methyl 3-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-3-16-6-7(13)9(15-16)11(17)14-8-4-5-20-10(8)12(18)19-2/h4-6H,3H2,1-2H3,(H,14,17) |
InChIキー |
ZEQNBOVLQXPPLN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)